molecular formula C9H11N3O2S B1598621 Thiophamine CAS No. 27079-29-4

Thiophamine

Cat. No.: B1598621
CAS No.: 27079-29-4
M. Wt: 225.27 g/mol
InChI Key: YTGVAKDRFRGYAM-UHFFFAOYSA-N
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Description

Thiophamine is a heterocyclic compound containing a sulfur atom within its ring structure. It is known for its diverse applications in medicinal chemistry and material science. The molecular formula of this compound is C9H11N3O2S, and it has a molecular weight of 225.268 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophamine can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods: In industrial settings, this compound is typically produced using a multi-step process that involves the reaction of substituted buta-1-enes with potassium sulfide. This method is atom-economical and transition-metal-free, making it environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions: Thiophamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophamine has a wide range of applications in scientific research:

Mechanism of Action

Thiophamine exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to anti-inflammatory effects. The exact mechanism involves complex biochemical pathways that are still under investigation .

Comparison with Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzothiophene: Contains a fused benzene ring.

    Thiazole: Contains both sulfur and nitrogen in the ring.

Comparison: Thiophamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

This compound stands out for its versatility and potential in various fields, making it a compound of significant interest in both academic and industrial research.

Properties

IUPAC Name

methyl N-[(2-aminophenyl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVAKDRFRGYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181551
Record name Thiophamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27079-29-4
Record name Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27079-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027079294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0871K2HV9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 4-(o-aminophenyl)-3-thioallophanate is prepared by dissolving 11.7 parts of methoxycarbonyl isothiocyanate in 50 parts of benzene and adding this to 10.8 parts of o-phenylenediamine in 200 parts of benzene at 10°-15° C. After stirring for 1 hour at room temperature, 13.7 parts of methyl 4-(aminophenyl)-3-thioallophanate is recovered by filtration, m.p. 187° C.(D).
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Synthesis routes and methods II

Procedure details

Methyl chloroformate (23.6 g; 0.25 mole) was added dropwise to a stirred suspension of potassium thiocyanate (24.2 g; 0.25 mole) in dry acetonitrile (100 ml). The temperature of the reaction mixture rose spontaneously to 50° C. and stirring was continued for two hours at 45° C. to 50° C. The reaction mixture was then filtered and the clear filtrate was added dropwise during fifteen minutes to a suspension of o-phenylenediamine (27 g; 0.25 mole) in dry acetonitrile (20 ml), the temperature during the addition being maintained between 15° C. and 20° C. by external cooling. When the addition was complete, the reaction mixture was stirred at laboratory temperature for two hours, filtered, and the crude solid product was crystallised from ethanol to give colourless needles of 1-methoxycarbonyl-3-(2-aminophenyl)-thiourea (15.3 g), m.p. 183.5°-184.5° C. (with decomposition).
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23.6 g
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27 g
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20 mL
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Synthesis routes and methods III

Procedure details

11.7 Parts of methoxycarbonylisothiocyanate is dissolved in 50 parts of benzene and is added to a suspension of 10.8 parts of o-phenylenediamine suspended in 200 parts of benzene at 10°-15°C. The mixture is stirred for 1 hour at room temperature and the product is then removed by filtration yielding 13.7 parts of methyl 4-(o-aminophenyl)-3-thioallophanate, m.p. 182°-183° (D). The melting point is raised to 186°-187° (D) after recrystallization from acetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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